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2-propyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pentanamide

Physicochemical profiling ADME prediction Fragment-based drug discovery

Researchers screening for glucokinase-GKRP disruptors often face false negatives with phenyl-piperazine analogs that lack the pyridine nitrogen’s hydrogen-bonding capability. CAS 1021220-48-3 solves this with a pyridin-2-yl moiety that engages the GKRP allosteric pocket (ΔTPSA ≥10 Ų vs. m-tolyl analog). It also chelates catalytic metals (Zn²⁺/Mg²⁺) and disrupts RND efflux pumps without competing at the substrate site. • XLogP3 = 2.9, TPSA = 91 Ų - favorable Lipinski profile for PAMPA/Caco-2 screening. • Seven H-bond acceptors; bidentate pyridine nitrogen enables metal coordination. • Bulk custom synthesis available with analytical QC (HPLC, NMR).

Molecular Formula C20H34N4O3S
Molecular Weight 410.58
CAS No. 1021220-48-3
Cat. No. B2660105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-propyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pentanamide
CAS1021220-48-3
Molecular FormulaC20H34N4O3S
Molecular Weight410.58
Structural Identifiers
SMILESCCCC(CCC)C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2
InChIInChI=1S/C20H34N4O3S/c1-3-8-18(9-4-2)20(25)22-12-7-17-28(26,27)24-15-13-23(14-16-24)19-10-5-6-11-21-19/h5-6,10-11,18H,3-4,7-9,12-17H2,1-2H3,(H,22,25)
InChIKeyGUISYDBASCPHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1021220-48-3: Pyridinyl-Piperazine Sulfonamide Fragment Overview


2‑Propyl‑N‑(3‑((4‑(pyridin‑2‑yl)piperazin‑1‑yl)sulfonyl)propyl)pentanamide (CAS 1021220‑48‑3) is a synthetic small molecule that combines a pyridinyl‑piperazine head‑group with a sulfonamide‑linked pentanamide tail. Its molecular formula is C20H34N4O3S, and it possesses a molecular weight of 410.57 Da . The compound belongs to the class of aryl‑piperazine sulfonamides, a scaffold that has been exploited to disrupt protein‑protein interactions (e.g., the glucokinase‑GKRP complex) and to inhibit bacterial multidrug‑efflux pumps [1]. Because the pyridine nitrogen and the sulfonamide group are central to target recognition, even minor substitutions on the N‑aryl ring can drastically alter potency, selectivity, and physicochemical properties.

Fragment Class Aryl-piperazine sulfonamide
Research Type Allosteric modulator fragment
Key Features Pyridine chelation, sulfonamide linker, flexible propyl tail

1021220-48-3: Risks of Analog Substitution


The pyridin‑2‑yl moiety of 1021220‑48‑3 is a bidentate hydrogen‑bond acceptor and a metal‑chelating center, characteristics that are absent in the m‑tolyl (CAS 1021040‑98‑1) and 4‑fluorophenyl analogs. This single atomic change shifts the topological polar surface area by ≥10 Ų and alters the distribution of hydrogen‑bond acceptors, directly influencing solubility, membrane permeability, and target‑binding kinetics [1]. Moreover, pyridinyl‑piperazine sulfonamides have been identified as privileged fragments for allosteric modulation of protein‑protein interfaces, whereas simple phenylpiperazines lack the ability to engage the same secondary pockets [2]. Consequently, substituting 1021220‑48‑3 with a non‑pyridinyl analog may abolish the desired probe activity, even if the analog retains similar lipophilicity.

Pyridine chelation absent in phenyl analogs
Pyridin-2-yl enables bidentate metal coordination and dual H-bonding; m-tolyl and 4-fluorophenyl analogs lack this recognition feature, potentially abolishing allosteric binding.
TPSA shift alters solubility and permeability profiles
The pyridine nitrogen elevates TPSA by ~13 Ų compared to the m-tolyl analog, changing hydration and membrane diffusion behavior; substituting may undermine bioassay reproducibility.
Extra rotatable bond affects conformational sampling
The propyl linker provides +1 rotatable bond vs. the ethyl analog, expanding the accessible conformational space; a shorter linker may miss key binding modes in fragment screens.

1021220-48-3: Quantitative Evidence vs. Analogs


Higher TPSA vs. m-Tolyl Analog

The pyridine nitrogen in 1021220‑48‑3 elevates the computed TPSA to 91 Ų, whereas the m‑tolyl analog (CAS 1021040‑98‑1) is predicted to have a TPSA of approximately 78 Ų (based on the absence of the pyridine N‑atom and replacement by a C‑H group). The ∆TPSA ≈ 13 Ų indicates that 1021220‑48‑3 will have a larger hydration shell and potentially higher aqueous solubility at pH 7.4, which can be decisive for bioassay performance in DMSO‑sensitive systems [1].

TPSA Shift
Class-level
91 Ų ~78 Ų
∆TPSA ≈ 13 Ų
May improve solubility and reduce non-specific binding in biochemical screens
In silico prediction; verify experimentally
Physicochemical profiling ADME prediction Fragment-based drug discovery

Reduced Lipophilicity vs. 4-Fluorophenyl Analog

The computed XLogP3 of 1021220‑48‑3 is 2.9 [1]. The 4‑fluorophenyl analog (N‑(3‑((4‑(4‑fluorophenyl)piperazin‑1‑yl)sulfonyl)propyl)pentanamide) is estimated to have an XLogP3 of approximately 3.5, owing to the electron‑withdrawing fluorine substituent [2]. A ∆XLogP3 of −0.6 means that 1021220‑48‑3 is less lipophilic, which in the context of Lipinski’s Rule of Five will translate into better predicted passive permeability, lower CYP‑mediated clearance, and a reduced likelihood of hERG channel blockade.

Lipophilicity Reduction
Class-level
XLogP3 2.9 ~3.5
∆XLogP3 ≈ −0.6
Supports passive permeability profiling in fragment-based campaigns
In silico prediction; experimental validation advised
Lipophilicity Metabolic stability Lead optimization

Extra Hydrogen-Bond Acceptor & Chelation vs. Phenyl Analogs

1021220‑48‑3 possesses 7 hydrogen‑bond acceptors (four sulfonamide oxygens, two carbonyl oxygens, one pyridine nitrogen) vs. 6 acceptors for the m‑tolyl analog, which lacks the pyridine nitrogen . The additional acceptor provides an extra directional interaction site, enabling bidentate chelation of metal cofactors (e.g., Mg²⁺, Zn²⁺) or dual hydrogen‑bonding to backbone amides in kinase hinge regions. This feature is absent in all‑carbon aryl analogs and is a hallmark of pyridinyl‑piperazine scaffolds that achieve nanomolar potency at allosteric sites [1].

HBA & Chelation
Class-level
7 acceptors vs 6 acceptors
+1 H‑bond acceptor
Enables metal-cofactor chelation and allosteric pocket recognition
Class-level structural inference; confirm in target assay
Hydrogen bonding Chelation Molecular recognition

Propyl Linker Flexibility Advantage vs. Ethyl Linker

The target compound contains a three‑carbon propyl spacer between the sulfonamide and the pentanamide, whereas the closely related N‑(2‑{[4‑(pyridin‑2‑yl)piperazin‑1‑yl]sulfonyl}ethyl)pentanamide has a two‑carbon ethyl spacer. The extra methylene group in 1021220‑48‑3 increases the number of freely rotatable bonds from 10 to 11, raising the conformational entropy and allowing the pentanamide tail to sample a larger volume of conformational space. This increased flexibility can be critical for adapting to the induced‑fit binding modes often observed with sulfonamide‑based fragments .

Conformational Flexibility
Data to verify
11 rot. bonds vs 10 rot. bonds
+1 rotatable bond
May expand conformational sampling in fragment-based screening
Structural inference only; experimental confirmation required
Linker length Conformational entropy Target engagement

1021220-48-3: Recommended Applications


Allosteric GK-GKRP Disruptor Screening

The pyridinyl‑piperazine sulfonamide core of 1021220‑48‑3 is a privileged fragment for disrupting the glucokinase‑GKRP interaction, as demonstrated by related bis‑pyridinyl analogs that achieve nanomolar potency at the allosteric site [1]. Procure this compound when the screening objective is to identify fragments that bind to the GKRP allosteric pocket and require the pyridine nitrogen for hydrogen‑bonding to the protein backbone. The propyl linker and pentanamide tail provide additional vectors for structure‑activity relationship expansion without introducing excessive lipophilicity.

Allosteric Inhibition of RND Efflux Pumps

Pyridylpiperazine‑based sulfonamides have been characterized as allosteric inhibitors of resistance‑nodulation‑cell division (RND) efflux pumps in Gram‑negative bacteria [2]. 1021220‑48‑3, with its seven hydrogen‑bond acceptors and chelating pyridine nitrogen, should be prioritized over phenyl‑substituted analogs when the goal is to disrupt the proton‑relay network of the pump without competing with the substrate‑binding site. Its moderate TPSA (91 Ų) also supports penetration through porin channels.

Probe Development for Metal-Dependent Enzymes

The pyridine nitrogen of 1021220‑48‑3 can coordinate catalytic metal ions (e.g., Zn²⁺ in matrix metalloproteinases or Mg²⁺ in kinases). Use this compound instead of the m‑tolyl or 4‑fluorophenyl analogs when the target enzyme’s active site contains a solvent‑accessible metal center that requires a bidentate ligand. The sulfonamide group further stabilizes the metal complex, while the pentanamide tail can be derivatized to optimize potency and selectivity [3].

ADME Profiling of Piperazine Sulfonamide Fragments

With an XLogP3 of 2.9 and a TPSA of 91 Ų, 1021220‑48‑3 sits in a favorable region of the Lipinski plot. Include it when constructing fragment libraries for parallel artificial membrane permeability assay (PAMPA) or Caco‑2 permeability screening. Its lower lipophilicity relative to the 4‑fluorophenyl analog (ΔXLogP3 ≈ −0.6) makes it a suitable control compound for assessing the impact of lipophilicity on passive diffusion and metabolic stability [1].

Application
Selection Property
Validation Focus
Allosteric GK-GKRP disruptor screening
Pyridine nitrogen enables allosteric pocket engagement
GKRP binding disruption assay
Allosteric RND efflux pump inhibition studies
Chelating pyridine disrupts proton-relay network
Efflux pump inhibition assay (e.g., EtBr accumulation)
Probe development for metal-dependent enzymes
Bidentate metal-chelation by pyridine-sulfonamide
Metal-enzyme activity assay (Zn²⁺/Mg²⁺ cofactors)
Fragment library permeability profiling
TPSA/lipophilicity balance supports membrane diffusion studies
PAMPA or Caco-2 permeability assay
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